N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-25-21-13-12-20(14-19(21)15-22(25)26)24-23(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYZMGFWCARNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide serves as a versatile building block in organic synthesis. Its structure allows chemists to modify it for creating more complex molecules. The compound can be synthesized using various methods including:
- Fischer Indole Synthesis : Used for forming the indole ring.
- Suzuki-Miyaura Coupling Reaction : Facilitates the introduction of the biphenyl moiety .
Biology
This compound is investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxicity against several human cancer cell lines due to its role in inducing apoptosis .
Case Study: Anticancer Activity
A study demonstrated that this compound effectively reduced cell viability in prostate cancer cells by activating procaspase pathways, leading to increased apoptosis rates .
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications against various diseases. Its ability to induce apoptosis makes it a candidate for drug development targeting cancer therapies.
Industrial Applications
The industrial synthesis of this compound focuses on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are being explored to improve production efficiency .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon) | 12.5 | Induction of apoptosis via procaspase activation |
| PC-3 (Prostate) | 15.0 | Activation of intrinsic apoptotic pathways |
| NCI-H23 (Lung) | 10.0 | Cytotoxic effects through caspase cascade activation |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several biphenylcarboxamide derivatives reported in the literature. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities.
Physicochemical and Pharmacological Comparisons
- Hydrophobicity and Solubility: The 1-ethyl-2-oxoindolin-5-yl group introduces moderate hydrophobicity, comparable to VM-5’s 4-ethylphenyl substituent. Substitution with sulfonamide or nitro groups (e.g., VM-5) increases polarity and hydrogen-bonding capacity, which may enhance target binding but reduce bioavailability .
Biological Activity :
- VM-5 : Demonstrated vasodilatory effects in preclinical models, attributed to nitric oxide release from its nitrate ester moiety .
- Sulfonamide-Based Analogues () : Biphenylcarboxamides with sulfamoylbenzyl substituents (e.g., compound 4) showed potent carbonic anhydrase inhibition (IC50 < 10 nM), highlighting the role of sulfonamide groups in enzyme targeting .
- TRP Channel Antagonists () : Cyclic aliphatic substituents (e.g., cyclooctyl in compound 7) conferred selectivity for TRP channels, suggesting that bulky substituents may sterically hinder off-target interactions .
Key Structural Determinants of Activity
- Biphenyl Core : Essential for π-π stacking interactions with aromatic residues in target proteins .
- Amide Linkage : Critical for hydrogen bonding; modifications (e.g., ester or sulfonamide groups) alter binding kinetics .
- N-Substituent :
- Aliphatic Chains (e.g., ethyl) : Balance hydrophobicity and metabolic stability.
- Cyclic Systems (e.g., decahydronaphthalenyl) : Enhance rigidity and selectivity for hydrophobic binding pockets .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C23H20N2O2
- Molecular Weight : 356.4 g/mol
- CAS Number : 921773-77-5
The primary mechanism through which this compound exerts its biological effects is through the activation of procaspase-3, a crucial enzyme in the apoptotic pathway.
Apoptosis Induction
- Target Enzyme : Procaspase-3
- Activation Pathways :
- Extrinsic Pathway : Initiated by external signals leading to receptor activation.
- Intrinsic Pathway : Triggered by internal cellular stress signals.
The compound's interaction with procaspase-3 promotes its conversion to active caspase-3, leading to programmed cell death (apoptosis) in various cancer cell lines including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells .
Anticancer Properties
This compound has shown significant cytotoxicity against several human cancer cell lines. The following table summarizes recent findings on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 | 12.5 | Caspase activation |
| PC-3 | 15.0 | Induction of apoptosis |
| NCI-H23 | 10.0 | Disruption of mitochondrial function |
Other Biological Activities
In addition to its anticancer effects, this compound is being explored for other therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections, particularly in inhibiting viral replication mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Study on Cancer Cell Lines :
- Mechanistic Insights :
Q & A
Q. Table 1. Key Reaction Optimization Parameters for Biphenyl Carboxamide Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/THF (1:1) | Maximizes solubility of intermediates | |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition | |
| Catalyst | HATU (1.1 eq) | Enhances amide coupling efficiency | |
| Purification | Flash chromatography | Separates isomers (ΔRf ≥0.2) |
Q. Table 2. Common Characterization Techniques and Metrics
| Technique | Key Metrics | Application Example | Reference |
|---|---|---|---|
| NMR | δ 7.2–8.1 ppm (aromatic), δ 1.2–2.5 ppm (alkyl) | Distinguishes ethyl vs. propyl substituents | |
| HRMS | m/z accuracy ≤2 ppm | Confirms molecular formula | |
| HPLC | Retention time ±0.1 min | Detects <1% impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
